In-Depth Technical Guide to Metronidazole Acetic Acid Standard
In-Depth Technical Guide to Metronidazole Acetic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole acetic acid, also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is a major active metabolite of the widely used antibiotic and antiprotozoal drug, Metronidazole.[1][2] It is also designated as Metronidazole Impurity G in pharmacopeial standards.[3][4] The presence and concentration of this metabolite are of significant interest in clinical and pharmaceutical research due to its potential mutagenic activity in bacteria and its role in the overall therapeutic and toxicological profile of Metronidazole.[5][6] This technical guide provides a comprehensive overview of the Metronidazole acetic acid standard, including its physicochemical properties, analytical methodologies for its quantification, and its metabolic pathway.
Physicochemical Properties
The Metronidazole acetic acid standard is a crystalline solid, typically appearing as a white to off-white powder. Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | [4] |
| Synonyms | Metronidazole Impurity G, 1-Metronidazole acetic acid | [1][3][4] |
| CAS Number | 1010-93-1 | [3][5] |
| Molecular Formula | C₆H₇N₃O₄ | [3][5] |
| Molecular Weight | 185.14 g/mol | [3][5] |
| Appearance | White to off-white solid | |
| Melting Point | 176-178 °C | |
| Solubility | Soluble in DMSO and methanol | [6] |
Metabolic Pathway of Metronidazole to Metronidazole Acetic Acid
Metronidazole undergoes extensive metabolism in the liver, primarily through oxidation of its side chains. The formation of Metronidazole acetic acid is a key step in this metabolic cascade. The ethyl group at the N-1 position of the imidazole ring is oxidized to form the corresponding carboxylic acid, yielding Metronidazole acetic acid. This process is catalyzed by cytochrome P450 enzymes.[2][7]
The following diagram illustrates the metabolic conversion of Metronidazole to its primary metabolites, including Metronidazole acetic acid.
Caption: Metabolic pathway of Metronidazole.
Experimental Protocols
Accurate quantification of Metronidazole acetic acid is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of Metronidazole formulations. The following are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification of Metronidazole and its Metabolites
This method is suitable for the simultaneous determination of Metronidazole and its major metabolites, including the acetic acid derivative, in biological matrices.[8]
Chromatographic Conditions:
| Parameter | Specification |
| Column | µ-Bondapak C18 |
| Mobile Phase | 35% Acetonitrile in 0.02 M acetate buffer (pH 4) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 313 nm |
| Internal Standard | Tinidazole |
Sample Preparation (for plasma samples):
-
To 1 mL of plasma, add the internal standard solution.
-
Perform a protein precipitation step using a suitable agent (e.g., acetonitrile or perchloric acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the clear supernatant into the HPLC system.
Calibration Curve:
Prepare a series of calibration standards of Metronidazole acetic acid in the appropriate matrix (e.g., drug-free plasma) over the desired concentration range. Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For highly sensitive and selective quantification of Metronidazole and its metabolites in biological fluids, an LC-MS/MS method is recommended.[9]
LC Conditions:
| Parameter | Specification |
| Column | Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min with splitter |
| Injection Volume | 20 µL |
MS/MS Conditions:
| Parameter | Specification |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metronidazole) | m/z 171.97 > 127.97 |
| Internal Standard | Zidovudine (m/z 268.08 > 126.96) |
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Non-Aqueous Titration for Assay of Metronidazole (Parent Drug)
While not directly for the acetic acid metabolite, this method is a standard pharmacopeial assay for the parent drug, Metronidazole, and is included for completeness.[10][11]
Principle:
Metronidazole is a weak base and can be assayed by titration in a non-aqueous solvent with a strong acid.
Procedure:
-
Accurately weigh about 0.3 g of the Metronidazole sample.
-
Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary.
-
Add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate with 0.1 M perchloric acid until the endpoint is reached (color change from violet to emerald green with crystal violet).
-
Perform a blank titration and make any necessary corrections.
The following diagram outlines the general workflow for the analysis of Metronidazole and its metabolites.
Caption: General analytical workflow.
Spectral Data
The following sections provide available spectral data for Metronidazole, which can serve as a reference for the characterization of its metabolites.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of Metronidazole in DMSO-d₆ shows characteristic signals for the protons of the imidazole ring and the side chains. The data for Metronidazole acetic acid would show a disappearance of the ethyl group signals and the appearance of a singlet for the methylene protons adjacent to the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of Metronidazole exhibits characteristic absorption bands corresponding to its functional groups.[12] For Metronidazole acetic acid, an additional strong absorption band for the carbonyl group (C=O) of the carboxylic acid would be expected around 1700-1725 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of Metronidazole provides information about its molecular weight and fragmentation pattern. For Metronidazole acetic acid, the molecular ion peak would be observed at m/z 185.14. The fragmentation pattern would be expected to show losses of characteristic fragments such as the carboxylic acid group.
Conclusion
The Metronidazole acetic acid standard is an essential tool for researchers and professionals in the pharmaceutical sciences. Its proper identification and quantification are critical for understanding the metabolism, efficacy, and safety of Metronidazole. This guide has provided a detailed overview of its properties, metabolic formation, and analytical methodologies to support these research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metronidazole Impurity G Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assay of Metronidazole - Pharmacy Infoline [pharmacyinfoline.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
